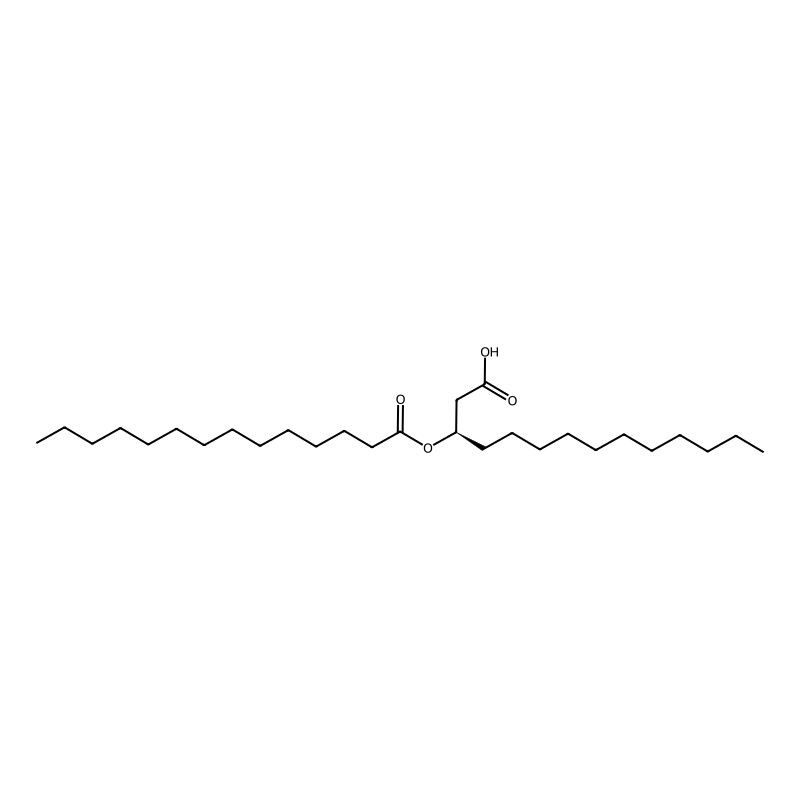(R)-3-tetradecanoyloxytetradecanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(R)-3-tetradecanoyloxytetradecanoic acid is a complex fatty acid derivative characterized by its long carbon chain structure. With the molecular formula , it consists of a tetradecanoyl group esterified to a hydroxylated tetradecanoic acid. This compound belongs to the class of organic compounds known as long-chain fatty acids, which are crucial in various biological processes, including energy storage and membrane structure formation. The compound's stereochemistry is indicated by the (R) configuration, which denotes the spatial arrangement of its atoms.
The chemical reactivity of (R)-3-tetradecanoyloxytetradecanoic acid is primarily influenced by its ester and hydroxyl functional groups. It can undergo several types of reactions:
- Esterification: The hydroxyl group can react with acids to form esters.
- Hydrolysis: Under acidic or basic conditions, the ester bond can be cleaved, regenerating the corresponding fatty acids.
- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on reaction conditions.
These reactions are significant in biochemical pathways and synthetic applications.
(R)-3-tetradecanoyloxytetradecanoic acid exhibits various biological activities, particularly in lipid metabolism and cellular signaling. It plays a role in:
- Fatty Acid Biosynthesis: As an intermediate in the biosynthesis of fatty acids, it is involved in metabolic pathways that generate energy and structural components for cells .
- Cell Signaling: It may influence signaling pathways related to inflammation and immune responses, particularly through interactions with specific receptors that recognize lipid molecules .
The synthesis of (R)-3-tetradecanoyloxytetradecanoic acid can be achieved through several methods:
- Chemical Synthesis: This involves multi-step synthetic routes starting from simpler fatty acids or alcohols. Key steps may include:
- Esterification of tetradecanoic acid with a suitable alcohol.
- Hydroxylation reactions to introduce the hydroxyl group at the desired position.
- Biological Synthesis: Utilizing microbial fermentation processes where specific strains of bacteria or yeast can produce this compound naturally from substrates such as glucose or other carbohydrates.
- Enzymatic Synthesis: Employing lipases or other enzymes that catalyze the formation of esters from fatty acids and alcohols under mild conditions.
(R)-3-tetradecanoyloxytetradecanoic acid has several applications:
- Cosmetics: Used as an emollient and skin conditioning agent due to its moisturizing properties.
- Pharmaceuticals: Investigated for potential therapeutic effects related to metabolic disorders and inflammation.
- Nutraceuticals: Explored as a dietary supplement for its beneficial effects on lipid metabolism.
Research on interaction studies involving (R)-3-tetradecanoyloxytetradecanoic acid has revealed its role in modulating biological pathways:
- Receptor Interactions: It interacts with pattern recognition receptors that are crucial for initiating innate immune responses .
- Metabolic Pathways: Studies indicate that this compound may influence lipid metabolism, potentially impacting conditions such as obesity and diabetes.
Several compounds share structural similarities with (R)-3-tetradecanoyloxytetradecanoic acid. Here are some notable examples:
Uniqueness
(R)-3-tetradecanoyloxytetradecanoic acid is distinguished by its unique combination of a long carbon chain and hydroxyl functional group, which enhances its solubility and biological activity compared to other fatty acids. Its specific stereochemistry also contributes to its distinct reactivity and interaction profiles in biological systems.








